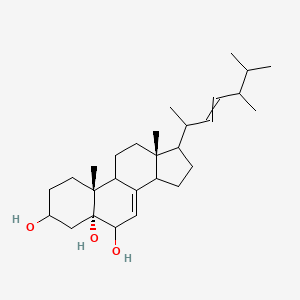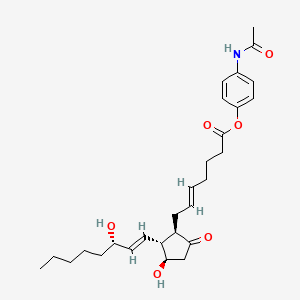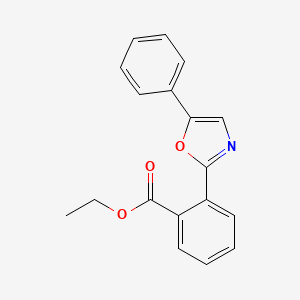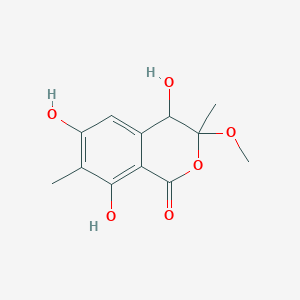
5alpha-Ergosta-7,22-diene-3beta,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Ergosta-7,22-diene-3beta,5,6-triol: is a naturally occurring sterol derivative. It is a type of ergostane, which is a steroid nucleus with a specific arrangement of carbon atoms. This compound is known for its unique structural features, including multiple hydroxyl groups and double bonds, which contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol nucleus.
Dehydration: Removal of water molecules to form double bonds.
Isomerization: Rearrangement of the molecular structure to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to convert sterol precursors into the desired product. This method is advantageous due to its efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Formation of ergosta-7,22-diene-3-one derivatives.
Reduction: Formation of ergosta-7,22-diene-3beta,5,6-triol derivatives with reduced double bonds.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is used as a precursor in the synthesis of various steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : The compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain fungal infections.
Medicine: : Research has shown that this compound exhibits anti-inflammatory and anticancer properties. It is being explored as a potential therapeutic agent for various diseases.
Industry: : In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a component in certain cosmetic formulations.
Mécanisme D'action
The biological activity of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is primarily attributed to its interaction with cell membranes and specific enzymes. The hydroxyl groups and double bonds in its structure allow it to interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5alpha-Ergosta-7,22-diene-3beta,5-diol
- Ergosta-7,22-dien-3-ol
- (3beta,5alpha,22E)-3,5-Dihydroxyergosta-7,22-dien-6-one
Uniqueness: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is unique due to the presence of three hydroxyl groups and specific double bonds, which confer distinct biological activities compared to its analogs. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar sterols.
Propriétés
Formule moléculaire |
C28H46O3 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/t18?,19?,20?,22?,23?,24?,25?,26-,27-,28+/m1/s1 |
Clé InChI |
ARXHRTZAVQOQEU-ISMWAZJBSA-N |
SMILES isomérique |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)


methyl}propanedinitrile](/img/structure/B14803493.png)

![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)

![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)


![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
